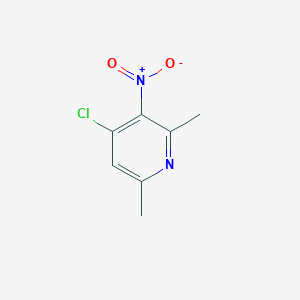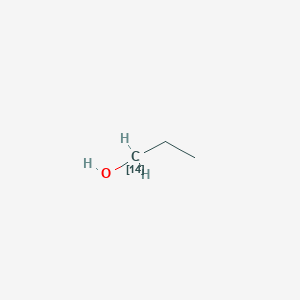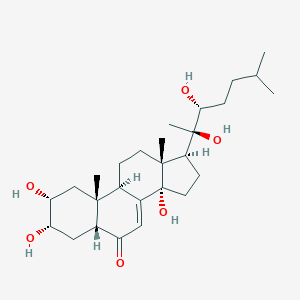
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one
Descripción general
Descripción
2,6-Dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound that belongs to the class of dihydro-1,4-benzoxazines. These compounds have garnered interest due to their wide range of applications in medical and industrial fields. The structural variety of benzoxazines is crucial for their desired properties, and efforts to synthesize functionalized benzoxazines from bioresources are of interest for sustainable development .
Synthesis Analysis
The synthesis of 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives can be achieved through various methods. One approach is the one-pot, three-component condensation of salicylaldehyde, ortho-aminophenols, and 2,6-dimethylphenylisonitrile, which yields a series of 2-imino-1,4-benzoxazines . Another method involves a one-pot Mannich reaction using p-cresol, paraformaldehyde, and furfurylamine, a bio-derived amine, to synthesize novel benzoxazine monomers . Additionally, a green and efficient catalyst-free, one-pot, multicomponent synthetic strategy has been developed to construct substituted 3,4-dihydro-2H-benzo[b][1,4]oxazine with excellent diastereoselectivity . Furthermore, a new one-pot method using the iminium cation from cyanuric chloride and dimethylformamide as a cyclizing agent has been described for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions .
Molecular Structure Analysis
The molecular structure of benzoxazine derivatives has been established through various analytical techniques. X-ray crystallographic studies have been performed to obtain the structural characteristics of these compounds. For instance, the oxazine ring adopts a half-chair conformation to achieve planarity within the ring by expanding the bond angles . The crystal structure of dihydro-benzoxazine dimers has also been identified, revealing significant intermolecular interactions such as O–H···O hydrogen bonds that influence the crystal packing .
Chemical Reactions Analysis
Benzoxazine derivatives undergo various chemical reactions, including ring-opening reactions with phenols to form dihydro-benzoxazine dimers . These dimers can act as chelating agents for several transition and rare-earth cations. Additionally, rearrangements can occur, such as the transformation of 2-dimethylamino-4-(2-acylhydrazino)-6,7-dihydrooxazolo[3,2-a]-sym-triazines to the corresponding imidazo derivatives upon heating .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydro-1,4-benzoxazines are influenced by their molecular structure and substituents. For example, the electrochemical properties of dihydro-benzoxazine dimers have been studied, showing that different substituents on the benzene ring and the tertiary-amine nitrogen affect the redox behavior. The oxidation potential varies with the ability of the substituents to stabilize the phenoxonium cation intermediate, with methoxy and N-cyclohexyl groups leading to the lowest oxidation potential . The photophysical properties of benzoxazine monomers have also been investigated, revealing relationships between structural features, frontier molecular orbitals, and absorption-and-emission characteristics .
Aplicaciones Científicas De Investigación
4-Hydroxy-2-quinolones
- Scientific Field: Pharmaceutical and Biological Research .
- Application Summary: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
- Methods of Application: The synthetic approaches for this class of compounds involve the synthesis of their heteroannelated derivatives .
- Results or Outcomes: These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
1,3,4-Thiadiazoles, 5-Arylazothiazoles and Hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines
- Scientific Field: Antimicrobial Research .
- Application Summary: These compounds were synthesized for their potential antimicrobial activity .
- Methods of Application: The synthesis involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results or Outcomes: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines
- Scientific Field: Pharmaceutical Research .
- Application Summary: 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines have been studied for their potential as inhibitors of glucose-induced insulin release .
- Methods of Application: The study involved comparing the activity of these compounds with their corresponding chromans .
- Results or Outcomes: The benzoxazines were found to be less active as inhibitors of the glucose-induced insulin release than their corresponding chromans .
3,4-Dihydro-2H,6H-pyrimido[1,2-c][1,3]benzothiazin-6
- Scientific Field: Antimalarial Research .
- Application Summary: This compound has been explored for its potential as a specific inhibitor of PfDHODH, a key enzyme in the life cycle of the malaria parasite Plasmodium falciparum .
- Methods of Application: The study involved the design of species-selective inhibitors .
- Results or Outcomes: DSM265, a specific inhibitor of PfDHODH, showed remarkable activity against the blood and liver stages of P. falciparum .
4-Hydroxy-2-quinolones
- Scientific Field: Natural and Synthetic Chemistry .
- Application Summary: 4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
- Methods of Application: The synthetic approaches for this class of compounds involve the synthesis of their heteroannelated derivatives .
- Results or Outcomes: These compounds have been used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
- Scientific Field: Antioxidant Research .
- Application Summary: DDMP is usually formed in the Maillard reaction and it contributes to the antioxidant properties of Maillard reaction intermediates .
- Methods of Application: A series of hydroxyl group protected DDMP derivatives were synthesized to further understand the source of antioxidant activity .
- Results or Outcomes: It was found that the introduction of protecting groups to the free hydroxyl groups of DDMP decreases their reducing abilities .
Safety And Hazards
Propiedades
IUPAC Name |
2,6-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-3-4-9-8(5-6)11-10(12)7(2)13-9/h3-5,7H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNQUXZPFSCXMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398810 | |
| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
CAS RN |
17959-90-9 | |
| Record name | 2,6-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)
